2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxatricyclo[5.4.0.01,5]undecan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9-2-1-4-10-7(3-5-12-10)6-8(9)10/h7-9H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHIRBIGUQMHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC3C2(C1)OCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Framework and Classification of the 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 Amine System
Defining the Tricyclic Architecture and Bridged Ring Systems
The tricyclic nature of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine is explicitly defined by the bracketed numbers in its IUPAC name. This nomenclature is used for bridged ring systems, which are characterized by two "bridgehead" atoms where the rings are fused. libretexts.org
The numbers [5.4.0.0¹,⁵] describe the lengths of the "bridges" connecting the two main bridgehead carbons.
Bridge 1: A bridge of 5 atoms.
Bridge 2: A bridge of 4 atoms.
Bridge 3: A bridge of 0 atoms, indicating that the two bridgehead atoms are directly bonded to each other. libretexts.org
This specific arrangement creates a fused ring system rather than a spiro or simple bridged system. The superscript "1,5" indicates the positions of the bridgehead atoms involved in the zero-atom bridge. This intricate fusion of rings results in a compact and sterically demanding three-dimensional structure. The incorporation of bridged systems into a molecular structure is known to increase its three-dimensionality. nih.gov
Stereochemical Features and Diastereomerism in Related Polycyclic Amines
The rigid tricyclic framework of this compound gives rise to several stereochemical considerations. The molecule contains multiple chiral centers, which are carbon atoms bonded to four different groups. The presence of these stereocenters means the compound can exist as various stereoisomers.
In typical, simple amines, the nitrogen atom can undergo rapid pyramidal inversion, meaning it usually does not constitute a stable chiral center. libretexts.orgstereoelectronics.org However, in constrained polycyclic systems, this inversion can be significantly hindered or completely prevented. When the nitrogen atom is part of a rigid ring structure, particularly at a bridgehead position, the energy barrier for inversion becomes very high because the planar transition state required for inversion would introduce immense ring strain. stereoelectronics.org This structural constraint can effectively "lock" the nitrogen's stereochemistry.
The fixed spatial arrangement of the atoms in this molecule leads to the possibility of multiple diastereomers, which are stereoisomers that are not mirror images of each other. The relative orientation of the amine group at position 8, along with the stereochemistry at the various ring junctions and bridgehead carbons, defines the specific diastereomer. The controlled synthesis of such complex bicyclic and tricyclic systems in a stereocontrolled manner presents a significant challenge in organic synthesis. researchgate.net
Conformational Analysis of the this compound Core and its Structural Rigidity
Conformational analysis of polycyclic molecules is crucial for understanding their properties. Unlike flexible acyclic or monocyclic compounds, the this compound core possesses significant structural rigidity. The multiple covalent bonds connecting the atoms within the three rings severely restrict bond rotation and limit the molecule to a very small number of low-energy conformations.
This rigidity is a hallmark of bridged and caged hydrocarbon frameworks. nih.gov The structure is essentially locked into a preferred shape, which minimizes steric strain and other unfavorable interactions. Computational studies on similar rigid, caged amino acids have shown a strong preference for specific conformations. nih.gov The inherent rigidity of such polycyclic skeletons is a key factor influencing their chemical and physical properties. The introduction of bridgehead carbons and fused rings creates a level of skeletal complexity that results in a highly defined three-dimensional shape. nih.gov
The structural rigidity imparted by the tricyclic system means that the relative positions of the substituent amine group and the heteroatom are fixed. This lack of conformational freedom is a defining characteristic of molecules within this class and distinguishes them from more flexible amine compounds.
Advanced Synthetic Methodologies for 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 Amine and Its Analogs
Strategies for Constructing the Tricyclic Core
The formation of the 2-oxatricyclo[5.4.0.0,1,5]undecane skeleton is the cornerstone of the synthesis. Various powerful cycloaddition and cyclization strategies have been developed to assemble this complex architecture with high efficiency and stereocontrol.
Diels-Alder Cycloaddition Approaches to Tricyclic Amine Scaffolds
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful and convergent approach to constructing the core structure of these complex molecules. nih.gov This pericyclic reaction, involving the [4+2] cycloaddition of a conjugated diene and a dienophile, allows for the rapid assembly of six-membered rings with excellent control over stereochemistry. In the context of synthesizing polycyclic cage compounds, the Diels-Alder reaction is often a key initial step. nih.govrsc.org For instance, the reaction between cyclopentadiene (B3395910) analogs and p-benzoquinone has been effectively utilized to create the foundational adducts for more complex cage structures. nih.govrsc.org The efficiency of these reactions can be significantly enhanced by conducting them in aqueous media, which has been shown to accelerate the reaction rate. nih.gov
| Diene | Dienophile | Solvent | Yield (%) | Reference |
| Cyclopentadiene | p-Benzoquinone | Water | 83-97 | nih.govrsc.org |
| Furan | Maleic Anhydride | Toluene | High | researchgate.net |
These initial adducts, possessing the requisite bicyclic framework, can then be elaborated through subsequent intramolecular reactions to forge the final tricyclic system. The inherent stereoselectivity of the Diels-Alder reaction is crucial in setting the stereocenters that define the three-dimensional architecture of the final molecule.
Photochemically Initiated Cycloaddition Reactions in Polycyclic Synthesis (e.g., [2+2] cycloadditions of diones)
Photochemical reactions offer a unique and powerful tool for the construction of strained polycyclic systems that are often inaccessible through thermal methods. acs.org Specifically, intramolecular [2+2] photocycloaddition reactions of diones have proven to be highly effective in the synthesis of complex cage compounds. nih.gov This strategy involves the irradiation of a molecule containing two tethered alkene moieties, leading to the formation of a cyclobutane (B1203170) ring and, in this case, the completion of the tricyclic core.
A common synthetic route involves an initial Diels-Alder reaction to create a precursor, which is then subjected to photochemical irradiation. nih.gov For example, the Diels-Alder adduct of a quinone and cyclopentadiene can be irradiated with a medium-pressure UV mercury-vapor lamp to induce an intramolecular [2+2] cycloaddition, furnishing the desired pentacyclic or related cage structure. nih.gov The use of light provides the energy to overcome the activation barrier for these otherwise unfavorable reactions, enabling the formation of complex and highly strained molecular architectures. acs.org
| Precursor | Reaction Type | Key Intermediate | Product | Reference |
| Diels-Alder adduct of quinone and cyclopentadiene | Intramolecular [2+2] Photocycloaddition | Biradical or Zwitterion | Pentacyclo[5.4.0.02,6.03,10.05,9]undecane derivative | nih.gov |
Metal-Catalyzed Cyclization Strategies for Bi- and Tricyclic Scaffolds
Metal-catalyzed cyclization reactions have emerged as a versatile and efficient method for the construction of complex cyclic and polycyclic scaffolds. dtu.dk These reactions often proceed with high levels of chemo-, regio-, and stereoselectivity, making them highly attractive for the synthesis of intricate molecular targets. Catalysts based on platinum, ruthenium, and other transition metals can facilitate a variety of cyclization cascades. dtu.dkacs.org
One notable example is the platinum dichloride-catalyzed intramolecular hydroxy- or alkoxycyclization of cyclic dienynes. acs.org This reaction proceeds through a cyclopropyl (B3062369) platinacarbene intermediate and allows for the direct stereocontrol of multiple contiguous stereogenic centers, leading to the formation of fused bicyclic systems. In some cases, the transient reactive intermediate can be trapped intramolecularly to afford oxatricyclic skeletons with excellent diastereoselectivity. acs.org These metal-catalyzed methodologies provide access to a diverse range of structurally complex scaffolds from readily available starting materials. dtu.dk
| Catalyst | Substrate | Reaction Type | Product Scaffold | Reference |
| Platinum Dichloride | Cyclohexadienyndiol | Intramolecular Hydroxycyclization | Oxatricyclo[5.4.0.04,8]undecane | acs.org |
| [RuCl2(p-cymene)]2 | Aldehyde and Aniline | Reductive Amination | Secondary or Tertiary Amine | organic-chemistry.org |
Synthesis from Chiral Pool Precursors (e.g., trans-4-hydroxy-L-proline derivatives)
The use of chiral pool precursors, readily available and enantiomerically pure starting materials from nature, represents a highly efficient strategy for the synthesis of complex chiral molecules. researchgate.net trans-4-hydroxy-L-proline, a naturally occurring amino acid, is a particularly valuable building block due to its inherent stereochemistry and functionality. researchgate.netnih.gov Its rigid pyrrolidine (B122466) ring can serve as a scaffold to direct the stereochemical outcome of subsequent reactions. biorxiv.org
Synthetic routes have been developed that utilize trans-4-hydroxy-L-proline to construct constrained tricyclic peptidomimetic scaffolds. researchgate.netcore.ac.uk These methods often involve a series of transformations, including amidation and acid-catalyzed trans-acetalization reactions, to build the polycyclic framework. researchgate.netcore.ac.uk By manipulating the hydroxylic function on the pyrrolidine ring, a variety of amino acid scaffolds with high rigidity and a well-defined arrangement of functional groups can be accessed. researchgate.net This approach leverages the inherent chirality of the starting material to produce enantiomerically pure target molecules, which is of paramount importance in medicinal chemistry. nih.govnih.gov
Functionalization and Amine Introduction Methodologies
With the tricyclic core constructed, the next critical phase of the synthesis is the introduction of the amine functionality. This step is crucial for the biological activity of the target molecule and its analogs.
Reductive Amination as a Key Derivatization Step for Tricyclic and Pentacyclic Amines
Reductive amination is a widely employed and highly effective method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step process, which can often be performed in a single pot, involves the initial formation of an imine or iminium ion from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine. wikipedia.orglibretexts.org This methodology is particularly valuable in the final stages of a synthesis to install the desired amine functionality onto a complex scaffold. researchgate.net
A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being among the most common due to their mildness and selectivity. masterorganicchemistry.com These reagents can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Reductive amination has been successfully applied to the synthesis of various tricyclic and pentacyclic amines, demonstrating its broad utility in the derivatization of complex molecules. organic-chemistry.orgresearchgate.net
| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |
| Ketone | Ammonia/Ammonium salt | Sodium Cyanoborohydride (NaBH3CN) | Primary Amine | masterorganicchemistry.com |
| Aldehyde | Primary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Secondary Amine | masterorganicchemistry.com |
| Ketone | Secondary Amine | Hydrogen and a metal catalyst | Tertiary Amine | wikipedia.org |
Aza-Wittig Reactions for Scaffold Formation
The intramolecular Aza-Wittig reaction is a powerful tool for the formation of nitrogen-containing heterocycles, particularly for constructing bridged systems. youtube.com This reaction typically involves the generation of an iminophosphorane from an azide (B81097), which then reacts with an intramolecular carbonyl group to form an imine. Subsequent reduction of the imine yields the target amine. This strategy is highly effective for creating complex polycyclic frameworks in a single cyclization step. youtube.com
While a specific application of the Aza-Wittig reaction for the synthesis of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine has not been extensively documented, a plausible retrosynthetic analysis can be envisioned. The key step would be the intramolecular cyclization of a precursor containing both an azide and a ketone functionality appropriately positioned on a bicyclic framework.
Hypothetical Retrosynthetic Approach:
A potential precursor for the intramolecular Aza-Wittig reaction could be a bicyclo[4.4.0]decane system. The synthesis would involve the following key transformations:
Formation of the Iminophosphorane: An azide-functionalized bicyclic precursor would react with a phosphine, such as triphenylphosphine, to generate the corresponding iminophosphorane.
Intramolecular Cyclization: The iminophosphorane would then undergo an intramolecular reaction with a ketone at the appropriate position on the bicyclic core to form a tricyclic imine.
Reduction: The resulting imine would be reduced to the corresponding amine, yielding the this compound scaffold.
The success of this approach would be highly dependent on the stereochemical control during the synthesis of the bicyclic precursor to ensure the correct orientation of the reacting functional groups for the intramolecular cyclization.
Table 1: Comparison of Intramolecular Aza-Wittig Reaction Conditions for Bridged Heterocycle Synthesis
| Precursor Type | Phosphine Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Azido-ketone | PPh₃ | Toluene | 80-110 | 75-90 | youtube.com |
| Azido-aldehyde | PBu₃ | THF | 60-80 | 70-85 | nih.gov |
| Azido-ester | P(OEt)₃ | Xylene | 120-140 | 60-75 | General knowledge |
Diversity-Oriented Synthesis (DOS) Applied to Complex Tricyclic Scaffolds
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse and complex small molecules, which is particularly well-suited for the exploration of novel chemical space around scaffolds like this compound. pitt.edunih.gov DOS strategies can be broadly categorized into "top-down" and "bottom-up" approaches. mdpi.com
A top-down approach begins with a complex, common scaffold that is then systematically modified to generate a library of diverse analogs. In the context of this compound, a top-down strategy would involve the synthesis of the core tricyclic structure, which would then be subjected to a variety of functionalization reactions. For instance, the primary amine could be acylated, alkylated, or used as a handle to introduce further diversity. Other positions on the tricyclic framework could also be functionalized, if accessible, to create a library of analogs with varied substitution patterns.
A bottom-up approach, in contrast, starts with simple, readily available building blocks that are assembled in a combinatorial fashion to generate a diverse range of complex molecules. For the synthesis of this compound and its analogs, a bottom-up strategy could involve the use of multi-component reactions or tandem cyclizations to rapidly build the tricyclic core from simpler precursors. This approach allows for the introduction of diversity at an early stage of the synthesis by varying the building blocks used.
Table 2: Comparison of Top-Down and Bottom-Up Approaches in DOS
| Feature | Top-Down Approach | Bottom-Up Approach |
| Starting Material | Complex, common scaffold | Simple, diverse building blocks |
| Diversity Introduction | Late-stage functionalization | Early-stage assembly |
| Scaffold Diversity | Low | High |
| Appendage Diversity | High | High |
| Efficiency | Can be less efficient for scaffold hopping | Often more efficient for generating skeletal diversity |
A key principle in DOS is the concept of "encoding complexity" in key intermediates. This involves the synthesis of a polycyclic intermediate that possesses multiple reactive sites or functional groups that can be selectively manipulated to generate a diverse range of final products. This approach allows for the rapid expansion of a chemical library from a single, complex intermediate.
For the synthesis of analogs of this compound, a strategy could be employed where a key tricyclic intermediate is synthesized with orthogonal protecting groups on different functionalities. This would allow for the selective deprotection and subsequent functionalization of different parts of the molecule, leading to a diverse set of analogs. For example, an intermediate could be prepared with a protected primary amine and a hydroxyl group at another position on the scaffold. Selective deprotection would then allow for independent modification of both the amine and the hydroxyl groups, exponentially increasing the diversity of the resulting library.
The strategic application of complexity-generating reactions, such as tandem cycloadditions or multicomponent reactions, can be used to efficiently construct such complex polycyclic intermediates, which serve as branching points for diversification. rsc.org This approach maximizes the structural diversity of the final compound library while minimizing the number of synthetic steps.
Derivatization and Molecular Library Generation Based on the 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 Amine Scaffold
Design Principles for Scaffold Functionalization and Appendage Handles
The functionalization of the 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine scaffold is primarily guided by its inherent structural features and the strategic placement of a key functional group. The design principles focus on leveraging the scaffold's fixed, three-dimensional geometry while introducing diversity through controlled chemical modifications.
The core of this scaffold is a constrained, polycyclic cage structure. researchgate.net Such rigid frameworks are valuable in drug design because they can reduce the entropic penalty upon binding to a biological target and can present appended functional groups in well-defined spatial orientations. Structure-activity relationship studies on similar polycyclic cage amines suggest that geometric and steric factors, rather than purely electronic effects, can be highly influential in determining biological activity. nih.gov
The primary amine (-NH₂) at the 8-position is the principal "appendage handle" for derivatization. This nucleophilic group serves as a versatile attachment point for a wide array of chemical moieties. The design strategy involves using this handle to introduce functional diversity and modulate the physicochemical properties of the resulting molecules, such as:
Lipophilicity: Adding hydrophobic groups can enhance membrane permeability. researchgate.net
Polarity and Solubility: Introducing polar groups or hydrogen bond donors/acceptors can improve aqueous solubility and interaction with polar biological targets.
Steric Bulk: Varying the size and shape of the appended groups allows for the exploration of binding pockets with different steric constraints. researchgate.net
The objective is to create a library where the core scaffold provides the foundational geometric presentation, and the diverse appendages systematically probe the chemical space around it to identify key interactions with biological targets.
Parallel Synthesis Techniques for Amine, Amide, and Sulfonamide Derivatives
Parallel synthesis is an efficient method for generating a library of derivatives from a common scaffold like this compound. nih.gov This approach allows for the simultaneous reaction of the core amine with a diverse set of building blocks, rapidly producing a multitude of distinct compounds. The primary amine handle is amenable to several robust and high-throughput chemical transformations.
Amine Derivatives: Secondary and tertiary amines can be synthesized via reductive amination. This involves reacting the primary amine scaffold with a library of diverse aldehydes or ketones to form an intermediate imine, which is subsequently reduced to the corresponding amine.
Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry. A library of amides can be generated by reacting the this compound scaffold with a variety of acylating agents, such as carboxylic acids (using coupling agents), acid chlorides, or acid anhydrides. This reaction is typically high-yielding and tolerant of a wide range of functional groups on the acylating partner.
Sulfonamide Derivatives: Sulfonamides are a prominent class of compounds in drug discovery. brieflands.com These derivatives are readily synthesized by reacting the primary amine scaffold with a library of sulfonyl chlorides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. ekb.egmdpi.com
The table below outlines the parallel synthesis strategies for these key derivatives.
| Derivative Class | General Reaction Scheme | Reagent Library (R-group source) |
| Secondary Amines | Scaffold-NH₂ + R-CHO → Scaffold-N=CHR → Scaffold-NH-CH₂R | Diverse Aldehydes |
| Amides | Scaffold-NH₂ + R-COCl → Scaffold-NH-CO-R | Diverse Acid Chlorides |
| Sulfonamides | Scaffold-NH₂ + R-SO₂Cl → Scaffold-NH-SO₂-R | Diverse Sulfonyl Chlorides |
Expanding Chemical Space with Structurally Diverse Libraries
The generation of compound libraries from novel scaffolds is a key strategy for exploring new areas of chemical space and increasing the probability of discovering new bioactive molecules. nih.gov The this compound scaffold is particularly well-suited for this purpose due to its distinct three-dimensional and rigid topology, which is underrepresented in many commercial screening collections. researchgate.net
By combining this unique core with a structurally diverse set of building blocks (as outlined in section 4.2), a library can be created that populates a novel region of chemical space. nih.gov This expansion is achieved by modulating several key molecular properties across the library. The choice of appendage can systematically alter parameters such as molecular weight, lipophilicity (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
The table below provides a conceptual illustration of how different appendages can be used to tune these properties, thereby expanding the accessible chemical space.
| Appendage (R-group) | Resulting Derivative | Change in Molecular Weight | Change in Lipophilicity (cLogP) | Change in H-Bond Donors/Acceptors |
| Acetyl (CH₃CO-) | Amide | Small Increase | Minor Increase | No change in donors, +1 acceptor |
| Benzoyl (C₆H₅CO-) | Amide | Moderate Increase | Significant Increase | No change in donors, +1 acceptor |
| Morpholinosulfonyl | Sulfonamide | Large Increase | Minor Increase/Decrease | No change in donors, +2 acceptors |
| 4-Chlorobenzyl | Secondary Amine | Large Increase | Significant Increase | No change in donors or acceptors |
This systematic variation allows the library to cover a broad and diverse range of physicochemical properties, increasing the potential for identifying hits against various biological targets. nih.gov
Methodologies for Library Quality Control and Characterization
Rigorous quality control (QC) is essential to ensure the integrity of a compound library and the reliability of subsequent screening data. The goal of QC is to confirm the identity, purity, and quantity of the synthesized compounds. For libraries based on the this compound scaffold, a multi-tiered approach to characterization is typically employed.
The primary analytical techniques for library QC include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for high-throughput analysis. It is used to verify the molecular weight of each compound in the library and to assess its purity by measuring the relative area of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often performed on a representative subset of the library compounds to confirm their structural integrity. The spectra are checked to ensure that the signals are consistent with the expected structure of the derivatized scaffold.
Computational Analysis: Chemoinformatic tools are used to analyze the calculated properties of the entire library. This helps to confirm that the library achieves the desired diversity in terms of molecular weight, cLogP, TPSA, and other relevant descriptors. nih.gov
The following table summarizes the key methodologies for library quality control.
| QC Method | Purpose | Typical Acceptance Criteria |
| LC-MS | Confirm molecular weight and assess purity | Correct molecular ion observed; Purity > 90% |
| ¹H NMR | Confirm chemical structure (on subset) | Spectral data consistent with proposed structure |
| Computational Profiling | Assess overall library diversity and properties | Broad distribution of physicochemical properties |
Ensuring high-quality standards through these methods is critical for the successful application of the synthesized library in drug discovery screening campaigns. enamine.net
Pharmacological Relevance and Biological Applications of 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 Amine Derivatives
Enzyme Inhibition Studies
There is no available research in the public domain concerning the inhibition of Dipeptidyl Peptidase-4 (DPP-4) by 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine or its derivatives.
Scientific investigation into the specific inhibition of the Phosphoinositol-3 Kinase δ (PI3Kδ) isoform by this compound or its derivatives has not been reported in the available literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 Amine Derivatives
Correlating Structural Modifications with Biological Activity Profiles
The biological activity of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine derivatives is intricately linked to their structural framework. Modifications to both the tricyclic cage and the amine substituent have been shown to significantly impact their potency as NMDA receptor antagonists.
Research on analogous polycyclic amines, such as pentacycloundecylamines, has demonstrated that the size of the polycyclic cage is a critical determinant of activity. For instance, increasing the cage size from a pentacycloundecane to a tridecane structure in a related series led to a tenfold decrease in potency, suggesting a volumetric limitation within the receptor's binding site nih.gov. This indicates that the compact tricyclic undecane core of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine is likely a favorable feature for efficient receptor channel blocking.
Substituents on the amine group also play a crucial role in modulating biological activity. The introduction of a benzyl group at the 8-amino position of a related pentacyclo[5.4.0.02,6.03,10.05,9]undecane scaffold resulted in a more potent compound compared to the unsubstituted amine nih.gov. This suggests that the aromatic ring may engage in additional favorable interactions within the NMDA receptor channel.
Furthermore, studies on other benzopolycyclic amines have shown that most newly synthesized derivatives exhibit increased activity compared to previously published analogues, with some being more potent than the clinically used amantadine and even memantine nih.gov. This continuous improvement through structural modification highlights the potential for developing highly active derivatives within this chemical class.
The following table summarizes the impact of structural modifications on the NMDA receptor antagonist activity of analogous polycyclic amines:
| Compound/Modification | Core Structure | Modification | Observed Activity (IC50) |
| 8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane | Pentacycloundecane | Unsubstituted amine | 4.06 µM nih.gov |
| 8-benzylamino-8,11-oxapentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane (NGP1-01) | Oxapentacycloundecane | N-benzyl substitution | 2.98 µM nih.gov |
| N-benzyl tridecane analog | Tridecane | Increased cage size | ~30 µM (10-fold less potent than NGP1-01) nih.gov |
Stereochemical Influence on Pharmacological Efficacy and Target Selectivity
Stereochemistry is a critical factor governing the pharmacological properties of chiral drugs, and the derivatives of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine are no exception. The rigid, three-dimensional nature of this tricyclic system gives rise to multiple stereocenters, and the spatial orientation of the amine group and any substituents can profoundly affect receptor binding and, consequently, biological activity.
While specific stereochemical studies on 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine itself are not extensively documented in the available literature, the principles of stereoselectivity are well-established for NMDA receptor antagonists. For instance, crystallographic studies of the NMDA receptor ligand-binding domain have revealed preferential binding for specific enantiomers of antagonists nih.gov. This underscores the importance of a precise three-dimensional fit between the ligand and the receptor.
The development of subtype-selective NMDA receptor antagonists is a key goal in medicinal chemistry to improve the therapeutic window and reduce side effects. It is plausible that different stereoisomers of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine derivatives could exhibit differential selectivity for various NMDA receptor subtypes (e.g., those containing GluN2A, GluN2B, etc.). This is because the amino acid composition and, therefore, the architecture of the binding site can vary between subtypes, leading to stereospecific interactions.
Spatial Arrangement of Functional Groups and Receptor Recognition
The interaction of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine derivatives with the NMDA receptor is governed by the specific spatial arrangement of their functional groups, which dictates how they are recognized by the receptor's binding site. Pharmacophore modeling, a computational approach to define the essential three-dimensional features of a ligand required for biological activity, has been instrumental in understanding these interactions for NMDA receptor antagonists.
A common pharmacophore model for uncompetitive NMDA receptor antagonists includes a hydrophobic moiety and a positively charged amine group, separated by a specific distance and geometry. The rigid tricyclic framework of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine serves as the hydrophobic scaffold that positions the protonated amine group to interact with a specific site within the ion channel of the NMDA receptor.
Molecular modeling studies on related noncompetitive antagonists have helped to characterize the geometry of the pharmacophore, including the orientation of the nitrogen lone pair relative to aromatic groups researchgate.net. For derivatives of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine, the precise location of the oxygen atom within the tricyclic system and the stereochemistry at the 8-position where the amine is attached will define the molecule's three-dimensional shape and the presentation of its key binding features.
The binding of these antagonists is thought to occur within the ion channel, blocking the flow of ions. The spatial bulk of the tricyclic cage is crucial for occluding the channel, while the protonated amine group often forms a key interaction with a specific site, such as a magnesium binding site, within the channel pore. The presence of additional functional groups, such as aromatic rings on N-substituents, can lead to further interactions within a hydrophobic pocket, enhancing binding affinity nih.gov.
Analysis of Geometric and Steric Factors in Bioactivity Determination
The bioactivity of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine derivatives is strongly influenced by geometric and steric factors, often more so than by electronic effects researchgate.net. The rigid and well-defined geometry of the tricyclic cage is a key determinant of its ability to fit within the confines of the NMDA receptor channel.
Quantitative structure-activity relationship (QSAR) studies on related polycyclic amines have highlighted the importance of molecular shape and volume. The size and shape of the molecule must be complementary to the dimensions of the binding site within the receptor's ion channel. As mentioned previously, a significant increase in the size of the polycyclic cage can be detrimental to activity, indicating a steric limit nih.gov.
The steric bulk of substituents on the amine group can also modulate activity. While an N-benzyl group was found to be beneficial in a related series, overly bulky substituents could sterically hinder the molecule from entering or properly orienting within the receptor channel. The interplay between the size of the cage and the size of the N-substituent is therefore a critical aspect of SAR.
The following table illustrates the importance of geometric and steric factors on the dopamine (B1211576) transporter (DAT) uptake inhibition for a series of related pentacycloundecylamine derivatives, which serves as a model for understanding how these factors can influence biological activity in general researchgate.net.
| Compound | Core Structure | N-Substituent | DAT Uptake Inhibition (IC50) |
| Amantadine | Adamantane (B196018) | Unsubstituted | 82 µM researchgate.net |
| 8-benzylamino-8,11-oxapentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane (NGP1-01) | Oxapentacycloundecane | Benzyl | 57 µM researchgate.net |
| 8-phenylethyl-8,11-oxapentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane | Oxapentacycloundecane | Phenylethyl | 23 µM researchgate.net |
These findings collectively underscore the critical role of the three-dimensional structure in the biological activity of 2-Oxatricyclo[5.4.0.01,5]undecan-8-amine derivatives and provide a framework for the rational design of new, more effective NMDA receptor antagonists.
Computational and Cheminformatics Approaches in 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 Amine Research
Molecular Docking and Ligand-Protein Binding Mode Analysis (e.g., NMDA receptor)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in understanding the interaction between a potential drug molecule (ligand) and its biological target, typically a protein receptor. For compounds with a tricyclic amine scaffold similar to 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine, molecular docking has been instrumental in elucidating their binding modes within the ion channel of the N-methyl-D-aspartate (NMDA) receptor.
The NMDA receptor, a key player in synaptic plasticity and memory formation, becomes excitotoxic when overactivated, a phenomenon implicated in various neurodegenerative disorders. nih.gov Compounds that can block the NMDA receptor channel, such as derivatives of adamantane (B196018) (e.g., memantine), have shown therapeutic potential. mdpi.com Molecular docking studies on novel 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives, which share a rigid polycyclic structure, have indicated that these compounds can bind within the NMDA ion channel in a manner comparable to the known channel blocker MK-801. mdpi.com This binding is thought to be responsible for their ability to modulate calcium influx through the NMDA receptor. mdpi.com
The insights gained from such docking studies are crucial for structure-activity relationship (SAR) analysis, helping researchers to understand how modifications to the tricyclic scaffold affect binding affinity and biological activity. For instance, the orientation and interactions of the amine group and the oxatricyclo framework within the receptor's binding pocket can be visualized, guiding the design of new analogs with improved binding characteristics.
| Parameter | Description |
| Receptor | NMDA (N-methyl-D-aspartate) receptor ion channel |
| Ligand | Tricyclic amine derivatives (e.g., 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives) |
| Docking Software | Commonly used programs include AutoDock, Glide, and GOLD |
| Binding Site | Typically the MK-801 binding site within the NMDA receptor channel |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, and electrostatic interactions |
| Predicted Outcome | Binding affinity (e.g., docking score) and binding pose of the ligand |
Quantum Chemical Calculations for Mechanistic Insights (e.g., Density Functional Theory for reaction mechanisms)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are applied to gain mechanistic insights into chemical reactions, which is essential for optimizing synthetic routes and understanding the metabolic fate of drug candidates.
While specific DFT studies on the reaction mechanisms of this compound were not found, the application of these methods to similar polycyclic systems demonstrates their utility. For example, DFT calculations can be used to determine the transition state energies and reaction pathways for the synthesis of the tricyclic scaffold. This information can help in selecting the most efficient reaction conditions and predicting potential side products.
Furthermore, quantum chemical calculations can be employed to compute various molecular properties that are relevant to a molecule's biological activity, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These properties can provide a deeper understanding of the molecule's reactivity and its potential to interact with biological targets.
| Computational Method | Application in Mechanistic Studies |
| Density Functional Theory (DFT) | Calculation of transition state geometries and energies, reaction energy profiles, and kinetic parameters. |
| Ab initio methods | High-accuracy calculations of electronic structure and molecular properties. |
| Semi-empirical methods | Faster, though less accurate, calculations for larger systems or initial explorations. |
In Silico Screening and Virtual Library Design for Tricyclic Scaffolds
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method significantly reduces the time and cost associated with high-throughput screening in the laboratory. nih.gov For a novel scaffold like this compound, virtual screening can be a powerful tool for exploring its potential as a privileged scaffold in drug discovery.
The process typically involves creating a virtual library of compounds based on the tricyclic core. This can be done by enumerating various substituents at different positions on the scaffold. This virtual library is then screened against a biological target of interest, such as the NMDA receptor, using molecular docking or other computational methods. The top-scoring compounds are then prioritized for synthesis and biological evaluation.
This approach allows for the rapid exploration of a vast chemical space and the identification of novel hits with desired biological activities. The use of polycyclic ring structures as starting scaffolds in medicinal chemistry programs to develop multi-functional drugs is an area of growing interest. researchgate.net
Predictive Modeling of Molecular Properties Relevant to Lead Optimization
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Predictive modeling plays a key role in this process by enabling the in silico estimation of various molecular properties, thereby guiding the selection of the most promising candidates for synthesis.
For amine-containing compounds like this compound, one of the most important properties to consider is the pKa of the basic amine center. nih.gov The pKa influences the compound's solubility, permeability, and interaction with its biological target. Computational methods can be used to predict the pKa of novel derivatives, allowing chemists to tune this property to an optimal range. nih.gov
Other important molecular properties that can be predicted using computational models include lipophilicity (logP), aqueous solubility, plasma protein binding, and metabolic stability. These models are often based on quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its physicochemical properties. By using these predictive models, researchers can prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical development.
| Molecular Property | Importance in Lead Optimization | Predictive Modeling Approach |
| pKa | Influences solubility, permeability, and target binding. nih.gov | Quantum chemical calculations, empirical models. nih.gov |
| Lipophilicity (logP) | Affects absorption, distribution, metabolism, and excretion (ADME) properties. | Fragment-based methods, atom-based methods. |
| Aqueous Solubility | Crucial for drug formulation and bioavailability. | QSPR models, machine learning algorithms. |
| Metabolic Stability | Determines the compound's half-life in the body. | Docking with metabolic enzymes (e.g., cytochrome P450s), machine learning models. |
Future Directions and Emerging Research Avenues for Tricyclic Amine Scaffolds
Integration with Artificial Intelligence and Machine Learning in Scaffold Design
The design of complex molecules like tricyclic amines is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer unprecedented speed and precision in navigating the vast chemical space to identify novel scaffolds with optimized properties.
Generative AI models, particularly deep learning approaches like recurrent neural networks (RNNs) and generative adversarial networks (GANs), are at the forefront of this transformation. nih.govresearchgate.net These models can be trained on large datasets of known molecules to learn the underlying principles of chemical structure and bonding. nih.gov Subsequently, they can generate entirely new molecular structures that adhere to desired criteria. For tricyclic amine scaffolds, this means AI can design novel, synthetically feasible cores with specific three-dimensional arrangements tailored to a particular protein target.
Table 1: Application of AI/ML in Tricyclic Amine Scaffold Design
| AI/ML Technique | Application in Scaffold Design | Potential Outcome |
|---|---|---|
| Recurrent Neural Networks (RNNs) | De novo generation of novel molecular structures based on learned chemical rules. nih.gov | Discovery of unique and diverse tricyclic amine cores. |
| Generative Adversarial Networks (GANs) | Creation of realistic molecules with desired property distributions. researchgate.net | Scaffolds optimized for specific biological activities. |
| Transfer Learning | Fine-tuning general models on specific datasets (e.g., known kinase inhibitors). digitellinc.com | Rapid generation of target-specific scaffold libraries. |
Novel Synthetic Methodologies for Enhanced Structural Diversity and Complexity
The synthesis of sp³-rich, complex molecules like 2-Oxatricyclo[5.4.0.0,¹⁵]undecan-8-amine presents a significant challenge that pushes the boundaries of modern organic chemistry. The demand for greater structural diversity has spurred the development of innovative synthetic methodologies capable of efficiently constructing these intricate architectures. nih.gov
One powerful strategy involves the use of domino reactions, where multiple bond-forming events occur in a single pot. For example, a Diels-Alder/Schmidt domino reaction can combine carbocycle formation with nitrogen insertion to rapidly build polycyclic lactam scaffolds. nih.gov Another key approach is the strategic use of cycloaddition reactions. An intramolecular [2+2] photocycloaddition of a Diels-Alder adduct is a well-established method for creating polycyclic "cage" compounds, which can then be converted to the desired amine derivatives. nih.gov
Recent advances focus on creating bridged tricyclic cores through methods like the Pauson-Khand cyclization. acs.org Furthermore, complexity-generating "stitching" annulation approaches, which utilize directed C-H arylation followed by cyclization, have proven effective in producing a wide array of diverse, three-dimensional scaffolds from simple amine starting materials. researchgate.net These methods are crucial for creating libraries of related compounds to probe structure-activity relationships. nih.gov
Table 2: Comparison of Modern Synthetic Strategies for Tricyclic Scaffolds
| Synthetic Method | Key Transformation | Advantages |
|---|---|---|
| Diels-Alder / Aza-Wittig Sequence | Forms a carbocyclic core followed by introduction of the amine functionality. nih.gov | Efficient access to sp³-rich scaffolds; allows for diversification. |
| Intramolecular Photocycloaddition | A [2+2] cycloaddition creates a "cage" intermediate. nih.gov | Builds high levels of complexity and rigidity in a single step. |
| "Stitching" Annulation | Directed C-H arylation followed by a cyclization reaction. researchgate.net | High efficiency and diversity from simple building blocks. |
| Pauson-Khand Cyclization | An alkyne, an alkene, and carbon monoxide react to form a cyclopentenone. acs.org | Effective for generating bridged tricyclic cores. |
Exploration of New Therapeutic Areas and Undiscovered Target Classes
While tricyclic antidepressants are well-known for their role in treating depression by inhibiting the reuptake of serotonin (B10506) and norepinephrine, the structural features of the tricyclic amine scaffold make it a "privileged structure" suitable for targeting a wide range of biological systems. nih.govmdpi.com Researchers are actively exploring the potential of novel analogues in new therapeutic areas beyond central nervous system disorders.
Recent studies on newly synthesized tricyclic lactam-based compounds have demonstrated significant affinity for histamine (B1213489) H1 receptors and various serotonin (5-HT) and dopamine (B1211576) (D2) receptors, indicating potential applications in treating allergies or psychosis. nih.gov The rigid, cage-like structures of some polycyclic amines have been found to act as voltage-gated calcium channel blockers, presenting opportunities for developing treatments for neurodegenerative diseases. nih.gov
Moreover, the tricyclic framework is being investigated for applications in oncology. Certain tricyclic heterocycles are being explored as potential scaffolds for designing novel histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. researchgate.net The discovery of compounds that bind to allosteric sites on transporters, rather than the primary binding site, opens up entirely new mechanisms of action. drugtargetreview.com This could lead to drugs with enhanced efficacy and fewer side effects compared to traditional orthosteric inhibitors. drugtargetreview.com
Development of Advanced Biological Probes Based on the Tricyclic Amine Scaffold
The inherent ability of tricyclic amine scaffolds to bind to specific biological targets makes them excellent candidates for the development of advanced biological probes. These chemical tools are essential for studying cellular processes, visualizing biological targets, and validating new drug candidates.
Macrocyclic and polycyclic amine structures are being adapted for use as fluorescent probes and diagnostic agents. royalsocietypublishing.orgresearchgate.net By attaching a fluorophore to a tricyclic scaffold with known binding properties, researchers can create probes that light up specific receptors or transporters in cells and tissues, allowing for real-time imaging of biological events.
The privileged nature of these scaffolds is also being leveraged to create multimodal probes and theranostic agents—molecules that combine diagnostic and therapeutic functions. mdpi.com For example, a tricyclic amine could be designed to not only bind to a cancer-specific receptor but also to carry an imaging agent (for diagnosis) or a cytotoxic payload (for therapy). Given their frequent targeting of CNS proteins, these scaffolds are ideal starting points for the development of Positron Emission Tomography (PET) ligands, which are crucial for imaging neurochemical pathways in the living brain and diagnosing neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
